4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione
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Overview
Description
4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone core, followed by the introduction of amino and butoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization, filtration, and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceutical manufacturing.
Scientific Research Applications
4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of pigments and dyes due to its vibrant color properties.
Mechanism of Action
The mechanism by which 4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: Known for its use in dye production and similar chemical properties.
2-Aminoanthraquinone: Shares the amino group and anthraquinone core, used in dye synthesis.
4-Butoxyphenyl-1,5-dihydroxyanthraquinone: Similar structure with butoxyphenyl and hydroxy groups.
Uniqueness
4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is unique due to the combination of amino, butoxyphenyl, and hydroxy groups on the anthraquinone core. This unique structure imparts specific chemical properties and biological activities that are distinct from other anthraquinones.
Properties
CAS No. |
91849-63-7 |
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Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
4-amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO5/c1-2-3-11-30-14-9-7-13(8-10-14)16-12-17(25)20-21(23(16)28)22(27)15-5-4-6-18(26)19(15)24(20)29/h4-10,12,26,28H,2-3,11,25H2,1H3 |
InChI Key |
RMTRDNQYSQFSCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O)N |
Origin of Product |
United States |
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